molecular formula C8H9NO3 B8566404 2,6-dihydroxy-N-methylbenzamide

2,6-dihydroxy-N-methylbenzamide

Cat. No.: B8566404
M. Wt: 167.16 g/mol
InChI Key: ITYRBQQQDCWEJL-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-N-methylbenzamide is a benzamide derivative characterized by two hydroxyl groups at the 2- and 6-positions of the benzene ring and an N-methyl-substituted amide group. This compound’s structural features, including its hydrogen-bonding capabilities and electron-donating hydroxyl groups, make it relevant in synthetic chemistry, particularly in metal coordination and catalysis.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2,6-dihydroxy-N-methylbenzamide

InChI

InChI=1S/C8H9NO3/c1-9-8(12)7-5(10)3-2-4-6(7)11/h2-4,10-11H,1H3,(H,9,12)

InChI Key

ITYRBQQQDCWEJL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzamide Derivatives

Compound Name Substituents Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
2,6-Dihydroxy-N-methylbenzamide 2-OH, 6-OH, N-CH₃ Not reported High (due to hydroxyls) Hydroxyl, Amide
N-(2,6-Dichlorophenyl)benzamide 2-Cl, 6-Cl, N-H ~150–160* Moderate (chloro groups) Chloro, Amide
2,6-Dichloro-N,N-dimethylbenzamide 2-Cl, 6-Cl, N-(CH₃)₂ Not reported Low (nonpolar substituents) Chloro, Dimethylamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(hydroxyalkyl) Not reported Moderate (hydroxyalkyl) Hydroxyalkyl, Amide, Methyl

*Inferred from analogous chlorinated benzamides .

  • Hydrogen Bonding and Reactivity : The dihydroxy groups in this compound enhance its solubility in polar solvents and capacity for hydrogen bonding, unlike chlorinated analogs (e.g., 2,6-dichloro-N,N-dimethylbenzamide), which exhibit lower polarity .

Structural and Crystallographic Insights

X-ray crystallography (using SHELX and ORTEP-3 ) reveals key differences:

  • Amide Conformation : In chlorinated benzamides (e.g., N-(2,6-dichlorophenyl)benzamide), the amide group adopts a trans conformation, similar to this compound, stabilizing the structure via intramolecular hydrogen bonds .
  • Packing Arrangements : Hydroxyl groups in the target compound likely promote intermolecular hydrogen-bonding networks, contrasting with the van der Waals-dominated packing in dimethyl-substituted analogs .

Q & A

Q. How can the crystallographic structure of 2,6-dihydroxy-N-methylbenzamide be resolved using modern software tools?

Methodological Answer: The crystal structure can be determined via single-crystal X-ray diffraction. For refinement, use the SHELX system (e.g., SHELXL for small-molecule refinement), which is robust for handling high-resolution data and twinned crystals . Preprocessing and visualization can be streamlined with the WinGX suite , which integrates tools for data reduction and ORTEP-3 for graphical representation of thermal ellipsoids . Validate hydrogen-bonding networks using Mercury (CCDC) to ensure structural accuracy.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 to resolve hydroxyl and amide protons. Assign peaks using 2D experiments (COSY, HSQC).
  • IR : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm1^{-1}) and amide (-CONH, ~1650 cm1^{-1}) groups.
  • Mass Spectrometry : Employ ESI-MS in negative ion mode to detect the molecular ion peak (calculated m/z: 229.2375 for C13_{13}H11_{11}NO3_3) .

Q. How can synthetic routes for this compound be optimized for yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Start with 2,6-dihydroxybenzoic acid, activate the carboxyl group using thionyl chloride, and react with methylamine.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor reaction progress via TLC (Rf_f ≈ 0.3 in 1:1 EtOAc/hexane).
  • Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of acid chloride to methylamine) and reaction time (4–6 hours at 0–5°C) to minimize side products .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer:

  • Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control variables. Use positive controls (e.g., known enzyme inhibitors) to calibrate results.
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., COX-2) and compare with in vitro cell-based assays.
  • Data Analysis : Apply statistical tools (ANOVA with post-hoc Tukey test) to identify outliers. Cross-reference with computational docking (AutoDock Vina) to correlate bioactivity with predicted binding modes .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate solubility (LogS = -3.2), permeability (Caco-2 Papp_{\text{app}} = 5.6 × 106^{-6} cm/s), and cytochrome P450 interactions.
  • DFT Calculations : Compute electrostatic potential maps (B3LYP/6-31G* basis set) to identify reactive sites for metabolism. Validate with experimental HPLC-MS/MS metabolite profiling .

Q. How can hydrogen-bonding interactions of this compound with biological targets be experimentally validated?

Methodological Answer:

  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) and resolve the structure to <2.0 Å resolution using synchrotron radiation.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm hydrogen-bond-driven interactions.
  • Mutagenesis : Engineer point mutations (e.g., Ser→Ala in the active site) and compare binding affinity via microscale thermophoresis (MST) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported antimicrobial activity of this compound?

Methodological Answer:

  • Strain-Specificity Testing : Re-evaluate activity against ATCC reference strains (e.g., E. coli ATCC 25922) under CLSI guidelines.
  • Biofilm Assays : Use crystal violet staining to compare biofilm inhibition vs. planktonic cell growth.
  • Synergy Studies : Test combinations with known antibiotics (e.g., ampicillin) using checkerboard assays to calculate FIC indices .

Structural and Functional Analogues

Q. What strategies differentiate the activity of this compound from its methylated analogues?

Methodological Answer:

  • SAR Analysis : Synthesize analogues with varying substituents (e.g., 2,6-dimethoxy-N-methylbenzamide) and compare IC50_{50} values in enzyme inhibition assays.
  • Lipophilicity Profiling : Measure LogP values (shake-flask method) to correlate hydrophobicity with membrane permeability.
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
  • Waste Disposal : Collect organic waste in halogen-free containers and incinerate via certified hazardous waste services.
  • Emergency Measures : For skin contact, wash with 10% ethanol/water; for inhalation, administer oxygen if respiratory distress occurs .

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